4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine
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Overview
Description
4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine is a complex organic compound that features a triazine ring substituted with hexafluoropropan-2-yl, imidazolyl, and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: The introduction of the hexafluoropropan-2-yl, imidazolyl, and methylphenyl groups is achieved through substitution reactions. These reactions often require specific catalysts and solvents to ensure high yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to remove any impurities.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different products.
Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Catalysts like palladium or nickel are often employed, along with solvents like hexafluoroisopropanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in reactions involving C-H activation and functionalization.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-[(1,1,1,3,3,3-hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways, leading to changes in cellular processes such as inflammation or microbial growth.
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound used as a solvent and reagent in organic synthesis.
Tris(1,1,1,3,3,3-hexafluoro-2-propyl) phosphite: Another fluorinated compound with applications in catalysis and materials science.
4-((1,1,1,3,3,3-hexafluoropropan-2-yl)oxy)benzoic acid:
Uniqueness
4-[(1,1,1,3,3,3-Hexafluoropropan-2-yl)oxy]-6-(1H-imidazol-1-yl)-N-(4-methylphenyl)-1,3,5-triazin-2-amine is unique due to its combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C16H12F6N6O |
---|---|
Molecular Weight |
418.30 g/mol |
IUPAC Name |
4-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-6-imidazol-1-yl-N-(4-methylphenyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C16H12F6N6O/c1-9-2-4-10(5-3-9)24-12-25-13(28-7-6-23-8-28)27-14(26-12)29-11(15(17,18)19)16(20,21)22/h2-8,11H,1H3,(H,24,25,26,27) |
InChI Key |
WFDYVHIRASQTBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)N3C=CN=C3 |
Origin of Product |
United States |
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